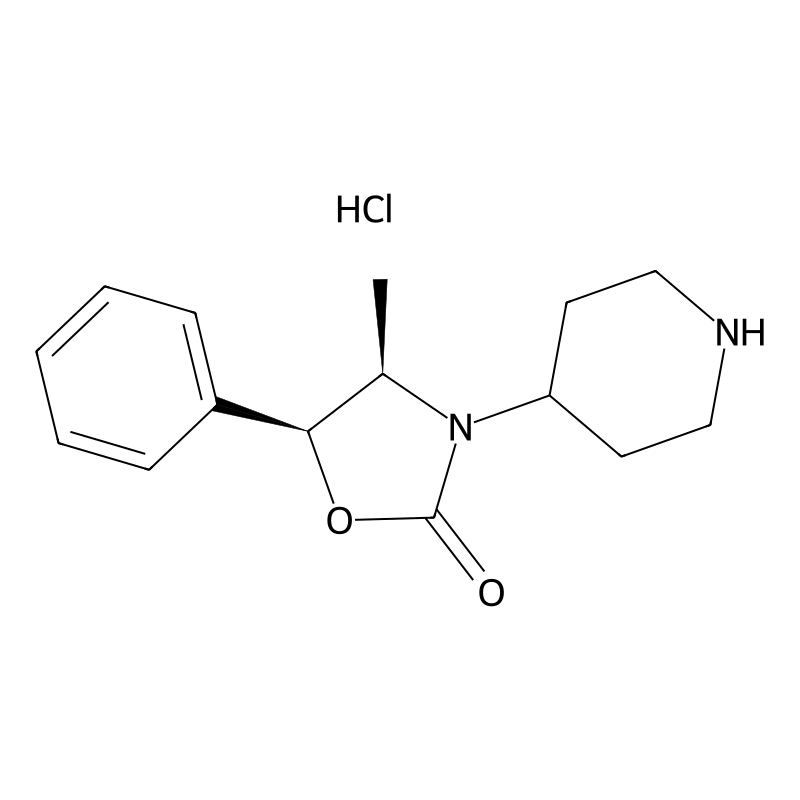

(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride is a synthetic organic molecule characterized by its oxazolidinone core, which is known for its biological activity. The stereochemistry indicated by the (4R,5S) designation suggests specific spatial arrangements of its atoms that can significantly influence its pharmacological properties. This compound features a piperidine ring, a methyl group, and a phenyl group, contributing to its unique chemical behavior and potential therapeutic applications.

There is no current information available on the mechanism of action of this compound. This might indicate a lack of research on its biological activity or a specific undisclosed application.

Due to the absence of data, potential safety concerns or hazards associated with this compound cannot be determined.

Future Research Directions

- Investigation into the synthesis and characterization of (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride.

- Exploration of its potential biological activity through in vitro and in vivo studies.

- Determination of its physical and chemical properties for safe handling and characterization.

- Nucleophilic Substitution Reactions: The piperidine nitrogen can act as a nucleophile, facilitating various substitution reactions.

- Cyclization Reactions: The oxazolidinone structure can undergo cyclization under specific conditions, potentially leading to derivatives with altered biological activity.

- Hydrolysis: The hydrochloride salt form may undergo hydrolysis in aqueous environments, releasing the free base and affecting solubility and bioavailability.

Research indicates that compounds with oxazolidinone structures often exhibit antimicrobial properties. This specific compound may also interact with various biological targets due to its unique molecular structure. Studies suggest that compounds containing privileged substructures, such as those found in this molecule, have enhanced bioactivity rates compared to others .

Several synthesis methods can be employed for creating (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride, including:

- Asymmetric Synthesis: Utilizing chiral catalysts to ensure the desired stereochemistry is achieved.

- Multi-step Synthesis: Starting from simpler precursors and progressively building up the complex structure through various reactions, such as amination and cyclization.

- Reflux Methods: Heating reactants under reflux conditions to facilitate reactions that might require elevated temperatures for completion.

The primary applications of this compound are likely in the pharmaceutical industry, particularly in developing new antimicrobial agents or other therapeutic drugs. Its structural features may allow it to serve as a lead compound for further modifications aimed at enhancing efficacy or reducing side effects.

Interaction studies are crucial for understanding how (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride engages with biological macromolecules:

- Protein Binding Studies: Evaluating how well the compound binds to target proteins can provide insights into its mechanism of action.

- Molecular Docking Simulations: Computational methods can predict how the compound interacts with various biological targets, facilitating drug design efforts.

These studies can help elucidate the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Linezolid | Oxazolidinone core | Broad-spectrum antibiotic activity |

| Tedizolid | Similar scaffold | Enhanced potency against resistant strains |

| Phenylpiperidine derivatives | Piperidine ring | Varied biological activities depending on substituents |

These compounds highlight the versatility of the oxazolidinone framework in medicinal chemistry while underscoring the unique aspects of (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride, particularly its specific stereochemistry which may influence its binding affinity and efficacy.

(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride is a chiral oxazolidinone derivative with the molecular formula C₁₅H₂₁ClN₂O₂ and a molecular weight of 296.79 g/mol. Its IUPAC name reflects its stereochemistry and substituents: a methyl group at the 4R position, a phenyl group at the 5S position, and a piperidin-4-yl moiety at the 3-position of the oxazolidin-2-one core. The compound is commonly referred to by its CAS registry number 1217459-01-2. Key synonyms include:

- (4R,5S)-4-Methyl-5-phenyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride

- 3-Piperidin-4-yl-4-methyl-5-phenyl-1,3-oxazolidin-2-one hydrochloride.

The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

Historical Context of Oxazolidinone Development

Oxazolidinones emerged as a novel antibiotic class in the 1980s, with early candidates like DuP 721 abandoned due to toxicity. Linezolid, approved in 2000, marked a breakthrough as the first clinically viable oxazolidinone, effective against multidrug-resistant Gram-positive pathogens. Subsequent research focused on structural modifications to improve efficacy and safety. The introduction of piperidinyl moieties, as seen in (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride, represents a strategic effort to enhance ribosomal binding and circumvent resistance.

Position within Oxazolidinone Research Framework

This compound belongs to the third-generation oxazolidinones, characterized by:

- Chiral centers (4R,5S configuration) for optimal stereoelectronic interactions.

- Piperidinyl substitutions to modulate pharmacokinetics and target affinity.

- Hydrochloride salts to improve bioavailability.

Compared to linezolid’s morpholino group, the piperidinyl moiety introduces conformational flexibility, potentially enhancing binding to the 50S ribosomal subunit.

Significance in Medicinal Chemistry Research

The compound’s significance lies in its:

- Dual functionality: Combines oxazolidinone’s ribosomal inhibition with piperidine’s pharmacokinetic benefits.

- Activity against resistant strains: Demonstrates potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

- Synthetic versatility: Serves as a scaffold for derivatization, enabling structure-activity relationship (SAR) studies.